molecular formula C9H10N2O4 B1270039 (s)-3-Amino-3-(4-nitrophenyl)propanoic acid CAS No. 501030-96-2

(s)-3-Amino-3-(4-nitrophenyl)propanoic acid

Cat. No.: B1270039
CAS No.: 501030-96-2
M. Wt: 210.19 g/mol
InChI Key: JVQPVKJZKRICRR-QMMMGPOBSA-N
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Description

(s)-3-Amino-3-(4-nitrophenyl)propanoic acid is a chiral amino acid derivative with a nitro group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-3-(4-nitrophenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

the chemoenzymatic approach mentioned above can be scaled up for industrial applications due to its high yield and stereoselectivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (s)-3-Amino-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound can influence the secretion of anabolic hormones and supply fuel during exercise .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(s)-3-Amino-3-(4-nitrophenyl)propanoic acid is unique due to its chiral nature and the presence of both amino and nitro functional groups. This combination allows for a wide range of chemical reactions and applications in various fields .

Properties

IUPAC Name

(3S)-3-amino-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQPVKJZKRICRR-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362531
Record name (3S)-3-Amino-3-(4-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501030-96-2
Record name (3S)-3-Amino-3-(4-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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